molecular formula C18H17N3O2 B5204112 N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide

N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide

Numéro de catalogue B5204112
Poids moléculaire: 307.3 g/mol
Clé InChI: VSORDRKCKYFFGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide, commonly known as DMXAA, is a synthetic molecule that has been extensively studied for its anti-tumor properties. It was first identified as a potential anti-cancer agent in the 1980s and has since undergone numerous preclinical and clinical trials.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine that plays a key role in the immune response to cancer. DMXAA is thought to activate the immune system and promote the production of TNF-α, which in turn leads to tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, which leads to increased tumor uptake of chemotherapy drugs. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, DMXAA has been shown to activate immune cells, such as macrophages and natural killer cells, which play a key role in the immune response to cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMXAA is its potent anti-tumor activity in preclinical studies. It has shown efficacy in a variety of cancer models and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, DMXAA has also shown limitations in clinical trials. It has been associated with significant toxicity, including fever, chills, and hypotension. In addition, some studies have shown that DMXAA may have limited efficacy in certain types of cancer.

Orientations Futures

There are several future directions for DMXAA research. One area of interest is the development of new formulations of DMXAA that may reduce toxicity and improve efficacy. Another area of interest is the identification of biomarkers that may predict response to DMXAA therapy. Finally, there is interest in combining DMXAA with other immunotherapies to enhance the anti-tumor immune response.

Méthodes De Synthèse

DMXAA can be synthesized using a multi-step process involving the reaction of 2-methyl-4-nitrophenol with 3,5-dimethylisoxazole in the presence of a base, followed by reduction of the resulting intermediate with zinc dust and acetic acid. The final step involves the reaction of the resulting amine with nicotinoyl chloride to yield DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Propriétés

IUPAC Name

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-9-14(17-12(2)21-23-13(17)3)6-7-16(11)20-18(22)15-5-4-8-19-10-15/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSORDRKCKYFFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(ON=C2C)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylphenyl]pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.